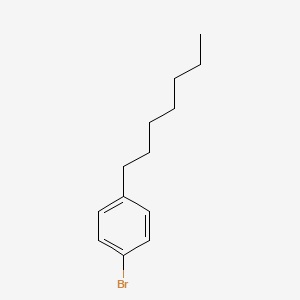

1-Bromo-4-heptylbenzene

Übersicht

Beschreibung

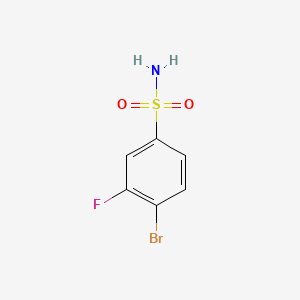

The compound 1-Bromo-4-heptylbenzene is a brominated benzene derivative with a heptyl group attached to the fourth position of the benzene ring. This compound is not directly discussed in the provided papers, but its structure and properties can be inferred from the synthesis and analysis of similar brominated benzene derivatives.

Synthesis Analysis

The synthesis of brominated benzene derivatives can be achieved through various methods. For instance, the synthesis of dibenzopentalenes from 1-bromo-2-ethynylbenzenes using Ni(0) complexes demonstrates a method for constructing complex molecules from simpler brominated benzenes . Similarly, the synthesis of 5-bromo-1,3-bis(2-(4'-tert-butylbenzene)-1,3,4-(oxadiazol-5-yl)benzene from 5-amino-1,3-benzenedicarboxylic acid and 4-tert-butylbenzoyl hydrazine shows the versatility of brominated intermediates in electrophosphorescent compound synthesis . These methods, while not directly applicable to 1-Bromo-4-heptylbenzene, provide insight into the types of reactions and conditions that might be used for its synthesis.

Molecular Structure Analysis

The molecular structure of brominated benzene derivatives is crucial for understanding their properties and reactivity. X-ray structure determinations of various bromo- and bromomethyl-substituted benzenes reveal interactions such as C–H···Br, C–Br···Br, and C–Br···π, which are significant in determining the packing motifs and stability of these compounds . These findings can be extrapolated to predict the molecular interactions that 1-Bromo-4-heptylbenzene might exhibit.

Chemical Reactions Analysis

Brominated benzene derivatives can undergo various chemical reactions. The bromination of 1,4-di-tert-butylbenzene, for example, yields multiple brominated products, indicating the reactivity of the benzene ring towards electrophilic bromination . This suggests that 1-Bromo-4-heptylbenzene could also be reactive towards further substitution reactions, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzene derivatives are influenced by their molecular structure. The presence of bromine atoms can significantly affect the electronic properties of these compounds, as seen in the case of dibenzopentalenes, where the electronic properties are consistent with theoretical calculations and show amphoteric redox properties . The physical properties such as melting point, boiling point, and solubility of 1-Bromo-4-heptylbenzene would be expected to be influenced by the presence of the heptyl group, which could increase the hydrophobic character of the molecule compared to its unsubstituted counterparts.

Wissenschaftliche Forschungsanwendungen

Solvent Impact on Lithium-Bromine Exchange Reactions

The solvent's influence on the lithium-bromine exchange of aryl bromides, such as 1-bromo-4-tert-butylbenzene, is significant in chemical reactions. The study by Bailey, Luderer, and Jordan (2006) demonstrates that the outcome of reactions between aryl bromides and n-BuLi or t-BuLi at 0 degrees Celsius varies with changes in solvent composition, highlighting the importance of solvent choice in such reactions (Bailey et al., 2006).

Synthesis of Derivative Chemicals

The synthesis of 1-bromo-2,4-dinitrobenzene from bromobenzene, as researched by Xuan et al. (2010), is relevant for producing intermediates used in medicinal agents, dyes, and electroluminescent materials. The high yield and purity of the product indicate the efficiency of the process and the importance of 1-bromo-4-heptylbenzene derivatives in various fields (Xuan et al., 2010).

Ring Expansion and Alumacycle Formation

The study by Agou et al. (2015) on the formation of 1-bromo-1-alumacyclonona-2,4,6,8-tetraene through the treatment of tetraethylalumole with hexyne reveals the potential for creating complex chemical structures involving bromo compounds. This research adds to the understanding of how brominated compounds can be manipulated to form intricate molecular arrangements (Agou et al., 2015).

No-Carrier-Added Synthon Formation

Ermert et al. (2004) explored the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene, which is crucial for 18F-arylation reactions in radiopharmaceuticals. The study compared different methods for synthesizing this compound, demonstrating its significance in creating specialized molecules for medical imaging (Ermert et al., 2004).

Synthesis of Liquid Crystals

Bertini et al. (2003) researched the synthesis of enantiopure trioxadecalin derived liquid crystals using 1-bromo-4-(trimethylsilyloxy)benzene. This study highlights the role of bromo-substituted compounds in the development of chiral liquid crystals, which have applications in various optical and electronic devices (Bertini et al., 2003).

Preparation of 1,3-Di-tert-Butylbenzene

The work by Komen and Bickelhaupt (1996) on preparing 1,3-di-tert-butylbenzene from 1-bromo-3,5-di-tert-butylbenzene, derived from 1-bromo-4-heptylbenzene, showcases its use in synthesizing other chemical compounds. Such pathways are essential for creating various intermediates in chemical manufacturing (Komen & Bickelhaupt, 1996).

Safety and Hazards

Eigenschaften

IUPAC Name |

1-bromo-4-heptylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19Br/c1-2-3-4-5-6-7-12-8-10-13(14)11-9-12/h8-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHKMTIJHJWYYAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90379378 | |

| Record name | 1-Bromo-4-heptylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-heptylbenzene | |

CAS RN |

76287-49-5 | |

| Record name | 1-Bromo-4-heptylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90379378 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76287-49-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-Bromo-4-heptylbenzene in the synthesis of OLED materials?

A: 1-Bromo-4-heptylbenzene serves as a crucial building block in the synthesis of silsesquioxane (SSQ) based hybrids for OLED applications []. It acts as a reactant in a Heck coupling reaction with a mixture of octavinyl-T8-, decavinyl-T10- and dodecavinyl-T12-SSQ. This reaction results in the formation of novel SSQ hybrid materials that exhibit promising properties for OLEDs, such as high glass transition temperatures, solubility in common solvents, and the ability to emit sky-blue light when incorporated into OLED devices.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(2-Aminophenyl)sulfanyl]propanenitrile](/img/structure/B1272835.png)

![2-[1-Amino-2-(4-fluorophenoxy)ethylidene]malononitrile](/img/structure/B1272836.png)

![5-[(2-Phenylethyl)amino]-1,3,4-thiadiazole-2-thiol](/img/structure/B1272863.png)